3-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Overview
Description
3-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrrolidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green catalysts can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrrolidine rings, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
Indole derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Triazole derivatives: Compounds with a triazole ring, often used in medicinal chemistry.
Uniqueness
Its structural complexity and versatility make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)19-12-17(23-27-19)18-8-5-9-24(18)21(25)20-11-16(22-28-20)14-6-4-7-15(10-14)26-3/h4,6-7,10-13,18H,5,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERGVNQYJMSGOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2C(=O)C3=CC(=NO3)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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